![molecular formula C7H14ClN B1585370 2-(2-Chloroethyl)-1-methylpyrrolidine CAS No. 54777-54-7](/img/structure/B1585370.png)
2-(2-Chloroethyl)-1-methylpyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with ethanolamine as a raw material, taking organic acid as a catalyst, and using hydrogen chloride as a chlorination reagent to carry out substitution reactions . A selective and sensitive novel reverse-phase method was developed and validated successfully for the identification and quantification of bis (2-chloroethyl) amine genotoxic impurity in aripiprazole drug substance .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include hydrogen rearrangements and elimination of chlorine, chloromethylene radical, alkene, and HCl . Another study showed that the substrate 2-(2-chloroethyl)pyridine reacts in OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction with the formation of 2-vinylpyridine .Scientific Research Applications
Tropane Alkaloids Biosynthesis
Research exploring the precursors in the biosynthesis of tropane alkaloids in plants like Erythroxylum coca and Datura innoxia has identified compounds structurally related to 1-methylpyrrolidine, but found that 1-methylpyrrolidine derivatives are not efficient precursors for these alkaloids (Huang, Abraham, Kim, & Leete, 1996).
Corrosion Inhibition in Oil and Gas Wells
A novel series of cationic surfactants, including 1-methylpyrrolidin-1-ium derivatives, have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These surfactants have shown good surface behavior and efficient corrosion inhibition capabilities (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).
Development of Pharmaceutical Compounds
Synthetic strategies involving 3-amino-2-methylpyrrolidines have been developed, which includes the reductive ring closure of related compounds. This method has potential applications in synthesizing pharmaceutical compounds, including antipsychotics like emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).
Synthesis of Clemastine
Research has explored the synthesis and absolute configuration of Clemastine and its isomers, using a condensation process involving 2-(2-chloroethyl)-1-methylpyrrolidine. This is significant in pharmaceutical synthesis, particularly for antihistamine drugs (Ebnöther & Weber, 1976).
DNA Repair in Cancer Treatment
Studies on 1-(2-chloroethyl)-1-nitrosoureas, a class of anti-cancer drugs, have revealed their mechanism in producing DNA inter-strand cross-links. This mechanism involves the addition of a chloroethyl group (related to 2-chloroethyl in 2-(2-Chloroethyl)-1-methylpyrrolidine) to DNA, which is critical in understanding the drug's action and potential resistance mechanisms (Erickson, Laurent, Sharkey, & Kohn, 1980).
properties
IUPAC Name |
2-(2-chloroethyl)-1-methylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVNTYZKUHNUEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970583 | |
Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)-1-methylpyrrolidine | |
CAS RN |
54777-54-7, 5525-31-5 | |
Record name | 54777-54-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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